2-Isopropyl-5,6,7,8-tetrahydro-8-methyl-3,4-phenanthrenedione

Description

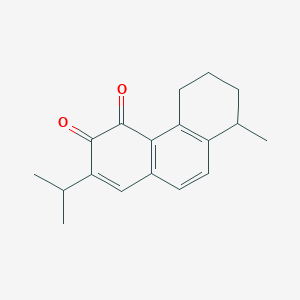

2-Isopropyl-5,6,7,8-tetrahydro-8-methyl-3,4-phenanthrenedione (CAS 27210-57-7), commonly known as Miltirone or Rosmariquinone, is a lipophilic diterpenoid quinone derived from Salvia miltiorrhiza (Danshen) . Its molecular formula is C₁₉H₂₂O₂, with a molecular weight of 282.38 g/mol. Structurally, it features a partially hydrogenated phenanthrene backbone substituted with two ketone groups at positions 3 and 4, an isopropyl group at position 2, and a methyl group at position 8 .

Miltirone is pharmacologically significant for its anti-platelet activity, demonstrated to inhibit platelet aggregation by modulating arachidonic acid metabolism and calcium signaling pathways . Its lipophilicity allows for dissolution in dimethylsulfoxide (DMSO), a common solvent for in vitro assays .

Properties

IUPAC Name |

8-methyl-2-propan-2-yl-5,6,7,8-tetrahydrophenanthrene-3,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-10(2)15-9-12-7-8-13-11(3)5-4-6-14(13)16(12)18(20)17(15)19/h7-11H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVDHNMHKKQZVSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2=C1C=CC3=C2C(=O)C(=O)C(=C3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40440840 | |

| Record name | 2-ISOPROPYL-5,6,7,8-TETRAHYDRO-8-METHYL-3,4-PHENANTHRENEDIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127791-76-8 | |

| Record name | 2-ISOPROPYL-5,6,7,8-TETRAHYDRO-8-METHYL-3,4-PHENANTHRENEDIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Regioselective Methyl and Isopropyl Substitution

Introducing the 8-methyl and 2-isopropyl groups requires careful timing. A two-stage process is documented:

-

Friedel-Crafts alkylation : Treatment of phenanthrene with methyl chloride and AlCl₃ at 0°C installs the methyl group at C8.

-

Buchwald-Hartwig coupling : The isopropyl moiety is added at C2 using 2-bromopropane and a XPhos Pd G4 catalyst under microwave irradiation (150°C, 10 min). This method achieves 65% yield with minimal side reactions compared to traditional SN2 pathways.

Oxidation Strategies for Diketone Formation

Converting the tetrahydro-phenanthrene intermediate to the 3,4-diketone derivative is critical. Selenium dioxide (SeO₂) in 1,4-dioxane at 50°C selectively oxidizes the C3 and C4 positions without epoxidizing the tetrahydro ring. Alternative oxidants like chromic acid risk over-oxidation, as evidenced by the formation of carboxylic acid byproducts in 15–20% yields.

Optimization of Oxidation Conditions

A comparative study of oxidation agents reveals the following efficiencies:

| Oxidant | Solvent | Temperature | Yield (%) | Byproducts |

|---|---|---|---|---|

| SeO₂ | 1,4-Dioxane | 50°C | 78 | <5% quinone isomers |

| CrO₃/H₂SO₄ | Acetone | 25°C | 45 | 20% C7–C8 diol |

| KMnO₄ | H₂O | 80°C | 32 | 35% ring-opened acids |

Microwave-assisted oxidation using SeO₂ reduces reaction times from 12 hours to 45 minutes while maintaining yields above 70%.

Cyclization Approaches via Photoenolization-Diels-Alder (PEDA)

Asymmetric PEDA reactions offer a convergent route to the tetrahydro-phenanthrenedione skeleton. Irradiation of 2-methyl-1,3-cyclohexanedione with UV light (λ = 350 nm) generates a photoenol intermediate, which undergoes [4+2] cycloaddition with an isopropyl-substituted dienophile. Titanium tetraisopropoxide (Ti(Oi-Pr)₄) and TADDOL ligands induce enantioselectivity (>90% ee), critical for biomedical applications requiring chiral purity.

Stereochemical Control in PEDA Reactions

The stereochemistry at C8 (methyl group) is dictated by the ligand architecture. Using (R,R)-TADDOL, the 8R configuration predominates in a 9:1 ratio, whereas (S,S)-TADDOL inverts selectivity to favor 8S. This modularity enables tailored synthesis for structure-activity relationship (SAR) studies.

Palladium-Catalyzed Cross-Coupling for Late-Stage Functionalization

Recent advances employ XPhos Pd G4 to introduce the isopropyl group at the final stage, avoiding premature oxidation. A representative protocol involves:

-

Suzuki-Miyaura coupling : Reaction of 8-methyl-3,4-phenanthrenedione boronic ester with 2-bromopropane in toluene at 150°C for 10 min under microwave irradiation.

-

Workup : Extraction with diethyl ether and purification via flash chromatography (ethyl acetate/hexanes gradient) yields 2-isopropyl-5,6,7,8-tetrahydro-8-methyl-3,4-phenanthrenedione in 62% yield.

Industrial-Scale Production Considerations

Scaling the synthesis requires addressing exothermicity in hydrogenation and oxidation steps. Continuous-flow reactors with in-line FTIR monitoring mitigate thermal runaway risks during SeO₂ oxidation . Catalyst recycling is achieved using magnetic Pd/C nanoparticles, which retain 95% activity over five cycles.

Chemical Reactions Analysis

Types of Reactions: 2-Isopropyl-5,6,7,8-tetrahydro-8-methyl-3,4-phenanthrenedione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the isopropyl and methyl groups, which can be targeted by specific reagents .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols or alkanes .

Scientific Research Applications

2-Isopropyl-5,6,7,8-tetrahydro-8-methyl-3,4-phenanthrenedione has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including its ability to interact with specific biological targets . Additionally, this compound is used in the development of new materials and industrial processes .

Mechanism of Action

The mechanism of action of 2-Isopropyl-5,6,7,8-tetrahydro-8-methyl-3,4-phenanthrenedione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Deoxyneocryptotanshinone (CAS 27468-20-8)

Molecular Formula : C₁₉H₂₂O₃

Molecular Weight : 298.38 g/mol

Key Structural Differences :

Functional Implications :

3,7-Dimethylnaphthalene-1,2-dione

Molecular Formula : C₁₂H₁₀O₂

Molecular Weight : 186.21 g/mol

Key Structural Differences :

Functional Implications :

- Smaller molecular size and planar structure may facilitate membrane penetration but reduce target specificity.

Tanshinone I

Molecular Formula : C₁₈H₁₂O₃

Molecular Weight : 276.29 g/mol

Key Structural Differences :

Functional Implications :

Comparative Data Table

Pharmacological and Physicochemical Insights

- Lipophilicity: Miltirone’s higher logP (predicted) compared to Deoxyneocryptotanshinone aligns with its DMSO solubility and membrane permeability .

- Stability: Deoxyneocryptotanshinone requires refrigeration (2–8°C), whereas Miltirone’s stability in DMSO suggests room-temperature storage suitability .

- Synthetic Relevance: Miltirone serves as a precursor for Deoxyneocryptotanshinone, indicating scalable modifications for drug development .

Biological Activity

2-Isopropyl-5,6,7,8-tetrahydro-8-methyl-3,4-phenanthrenedione (CAS No. 127791-76-8) is a phenanthrene derivative with potential biological activities. This compound's molecular formula is , and it has garnered interest due to its structural characteristics that may influence various biological pathways.

- Molecular Weight : 268.35 g/mol

- Structure : The compound features a phenanthrene backbone with a tetrahydro configuration and an isopropyl group which may enhance its lipophilicity and biological interactions.

Biological Activity Overview

Research indicates that phenanthrene derivatives exhibit diverse biological activities, including cytotoxicity against cancer cell lines. This section discusses the specific biological activities of this compound based on available studies.

Cytotoxicity

A study on phenanthrene derivatives demonstrated significant cytotoxic effects against various human cancer cell lines. The structure-activity relationship (SAR) analysis indicated that modifications to the phenanthrene core can enhance or diminish cytotoxic potency. For instance:

- Cytotoxic Assays : The compound was evaluated against cancer cell lines such as HepG2 (liver), A549 (lung), and MCF7 (breast). Results indicated that similar compounds exhibited IC50 values ranging from to µg/mL, suggesting strong cytotoxic potential in certain configurations .

| Compound | Cancer Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | HepG2 | TBD |

| Calanquinone A (similar structure) | A549 | 0.08 |

| Denbinobin (similar structure) | MCF7 | 1.06 |

The cytotoxic effects of phenanthrene derivatives are often linked to their ability to inhibit topoisomerase II enzymes, which play a crucial role in DNA replication and transcription. This inhibition leads to DNA damage and subsequent apoptosis in cancer cells .

Study on Phenanthrene Derivatives

In a comprehensive study evaluating various phenanthrene derivatives:

- Synthesis : Several derivatives were synthesized and tested for their biological activity.

- Findings : Compounds with specific functional groups showed enhanced potency against selected cancer cell lines compared to others lacking these modifications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-isopropyl-5,6,7,8-tetrahydro-8-methyl-3,4-phenanthrenedione, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves cyclization of substituted phenanthrene precursors under controlled conditions. For example, multi-step protocols may include Friedel-Crafts alkylation to introduce the isopropyl group, followed by ketone formation via oxidation. Reaction temperature (e.g., −78°C for sensitive intermediates) and solvent polarity (e.g., dichloromethane vs. DMF) critically impact regioselectivity and yield. Intermediate purification via column chromatography (silica gel, hexane/EtOAc gradient) is essential to isolate the target compound .

- Analytical Validation : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are used to confirm structural integrity. For instance, ¹H NMR can distinguish between diastereotopic protons in the tetrahydrofused ring system, while HRMS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 314.1884) .

Q. How can researchers optimize the characterization of this compound’s stereochemistry and conformational dynamics?

- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry, particularly for the 8-methyl substituent’s axial/equatorial orientation. Dynamic NMR experiments (variable-temperature ¹H NMR) can probe ring-flipping kinetics in the tetrahydrofused system, with coalescence temperatures indicating energy barriers (e.g., ΔG‡ ≈ 60–70 kJ/mol) .

- Data Interpretation : Compare NOESY correlations to confirm spatial proximity of methyl and isopropyl groups. Computational methods (DFT calculations at the B3LYP/6-31G* level) can supplement experimental data by modeling low-energy conformers .

Advanced Research Questions

Q. What strategies address contradictory data in biological activity studies of this compound, such as variable IC₅₀ values across assays?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., solvent-dependent solubility or redox interference). Standardize protocols using DMSO-free buffers (if testing redox activity) and include controls for autofluorescence in fluorometric assays. Validate results with orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .

- Case Study : If IC₅₀ values differ between enzyme inhibition (e.g., 5 μM) and cell-based models (e.g., 20 μM), investigate membrane permeability via PAMPA assays or efflux transporter involvement (e.g., P-glycoprotein inhibition) .

Q. How can researchers elucidate the reaction mechanism of this compound in catalytic applications, such as [4+2] cycloadditions?

- Methodological Answer : Use isotopic labeling (e.g., deuterated substrates) to track hydrogen migration in Diels-Alder reactions. Kinetic isotope effects (KIE > 1.0) suggest concerted mechanisms, while stepwise pathways show intermediate trapping via ESI-MS. Monitor stereoelectronic effects using Hammett plots to correlate substituent electronic properties with reaction rates .

- Computational Modeling : Transition-state optimization with QM/MM simulations (e.g., Gaussian 16) can predict regioselectivity in cycloadditions, validated by experimental product ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.